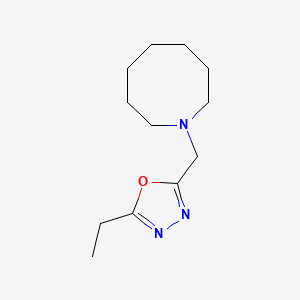
2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BHAP and has been found to have various applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
BHAP has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting protein kinase activity, BHAP can disrupt cellular signaling and lead to various physiological effects.
Biochemical and Physiological Effects:
BHAP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BHAP has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, BHAP has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHAP has several advantages as a tool compound for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. BHAP has also been found to be highly selective in its inhibition of protein kinases, making it a valuable tool for the study of cellular signaling pathways. However, one limitation of BHAP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BHAP. One area of research is the development of BHAP analogs with improved potency and selectivity. Another area of research is the study of the role of protein kinases in disease states and the potential therapeutic applications of BHAP in these diseases. Additionally, the use of BHAP as a probe for the study of protein-protein interactions and cellular signaling pathways is an area of ongoing research.
Conclusion:
In conclusion, BHAP is a chemical compound with various applications in scientific research. It has been found to have potential as a therapeutic agent for the treatment of cancer and other diseases, as well as a tool compound for the study of protein-protein interactions and cellular signaling pathways. While BHAP has several advantages as a tool compound, its potential toxicity limits its use in certain experiments. Ongoing research into the development of BHAP analogs and the study of its potential therapeutic applications will continue to advance our understanding of this important compound.
Métodos De Síntesis
The synthesis of BHAP involves the reaction of 2-chloro-N-(pyrimidin-2-yl)acetamide with benzhydrylamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography, yielding BHAP in high purity.
Aplicaciones Científicas De Investigación
BHAP has been found to have various applications in scientific research. It has been used as a tool compound for the study of protein-protein interactions and has shown potential as a therapeutic agent for the treatment of cancer and other diseases. BHAP has also been used as a probe to study the role of protein kinases in cellular signaling pathways.
Propiedades
IUPAC Name |
2-(benzhydrylamino)-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15(19(25)24-20-21-13-8-14-22-20)23-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,18,23H,1H3,(H,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONVBVJHLVGNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{5-[(3-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7544217.png)
![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)